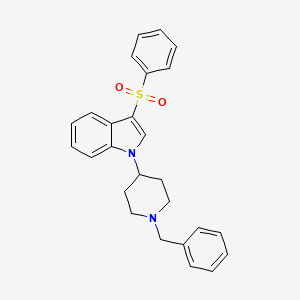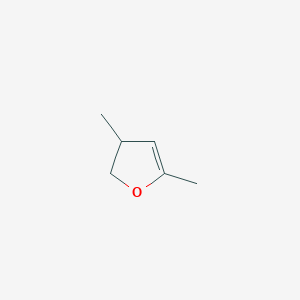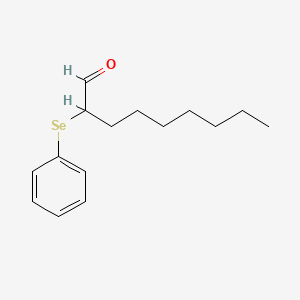
Nonanal, 2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanal, 2-(phenylseleno)- is an organic compound characterized by the presence of a nonanal backbone with a phenylseleno group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 2-(phenylseleno)- typically involves the selenenylation of nonanal. One common method is the reaction of nonanal with N-(phenylseleno)phthalimide in the presence of a catalyst such as L-prolinamide. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then treated with water and extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for Nonanal, 2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nonanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: Nonanal or other reduced forms.
Substitution: Various substituted nonanal derivatives depending on the reagents used.
Scientific Research Applications
Nonanal, 2-(phenylseleno)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s known antioxidant properties.
Industry: Utilized in the synthesis of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Nonanal, 2-(phenylseleno)- involves its interaction with biological membranes and enzymes. The phenylseleno group can disrupt the integrity of cell membranes, leading to increased permeability and leakage of cellular contents. This disruption can inhibit the growth of microorganisms and fungi . Additionally, the compound may interact with specific enzymes, altering their activity and affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A simple aldehyde with a similar nonanal backbone but lacking the phenylseleno group.
2-Nonanone: A ketone with a similar carbon backbone but with a ketone functional group instead of an aldehyde.
Phenylselenylated Compounds: Other compounds with phenylseleno groups attached to different carbon backbones.
Uniqueness
Nonanal, 2-(phenylseleno)- is unique due to the presence of both the nonanal backbone and the phenylseleno group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
741719-87-9 |
|---|---|
Molecular Formula |
C15H22OSe |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-phenylselanylnonanal |
InChI |
InChI=1S/C15H22OSe/c1-2-3-4-5-7-12-15(13-16)17-14-10-8-6-9-11-14/h6,8-11,13,15H,2-5,7,12H2,1H3 |
InChI Key |
FKLJQFFEWHWVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


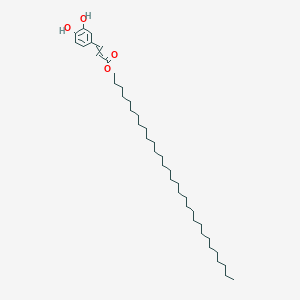
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
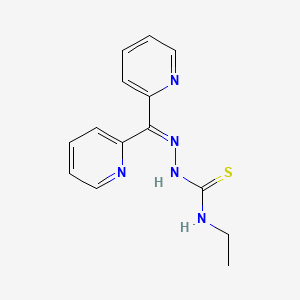
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
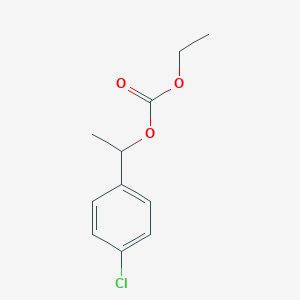
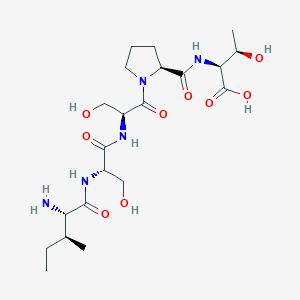
boranyl](/img/structure/B12539103.png)
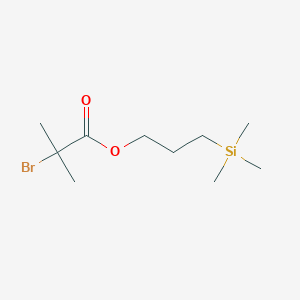
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)

